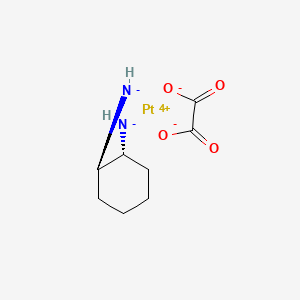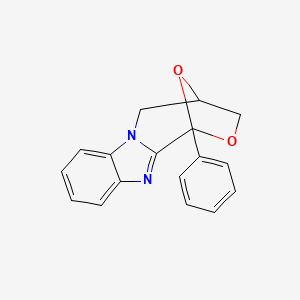
Naftopidil
Vue d'ensemble
Description
Naftopidil est un composé pharmaceutique principalement utilisé dans le traitement de l'hypertrophie bénigne de la prostate (HBP). Il agit comme un antagoniste sélectif des récepteurs α1-adrénergiques, ce qui contribue à détendre les muscles lisses de la prostate et du col de la vessie, améliorant ainsi le flux urinaire et réduisant les symptômes associés à l'HBP .
Applications De Recherche Scientifique
Naftopidil has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of α1-adrenergic receptor antagonists.
Biology: this compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Beyond its use in treating BPH, this compound is being explored for its potential anti-cancer properties.
Mécanisme D'action
Target of Action
Naftopidil is primarily targeted towards the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in various tissues throughout the body, including the vascular smooth muscle and the prostate gland .
Mode of Action
This compound acts as a selective α1-adrenergic receptor antagonist . This means that it binds to the α1-adrenergic receptors and inhibits their action, thereby preventing the physiological responses typically triggered by these receptors . The inhibition of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, which can help to alleviate the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
It is known that the drug’s antiproliferative effects may be due to off-target effects . Additionally, the ligand binding on the receptor induces the dissociation of the Gq/11 protein which activates the phospholipase C (PLC) .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma levels and half-life times of this compound were significantly increased in liver impairment . The clearance of this compound is approximately 11.9 ml/minute/kg . The half-life of this compound is approximately 3.6 hours . The absolute bioavailability in patients with hepatic dysfunction was significantly higher compared to healthy subjects .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with benign prostatic hyperplasia . By blocking the α1-adrenergic receptors, this compound causes relaxation of the smooth muscle in the prostate and bladder neck, which can help to improve urinary flow and reduce the symptoms of benign prostatic hyperplasia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly increase the plasma levels and half-life times of this compound . This suggests that the drug’s action, efficacy, and stability can be affected by the physiological environment within the body .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Naftopidil interacts with α1-adrenergic receptors, acting as an antagonist . This interaction plays a crucial role in its function as a treatment for benign prostatic hypertrophy . The compound’s interaction with these receptors is not dependent on the expression of α1-adrenergic receptors in cells .
Cellular Effects
This compound has been shown to inhibit cell cycle progression in various types of cells, including cancer cells, fibroblasts, and vascular endothelial cells . This inhibition is independent of α1-adrenergic receptor expression in cells . It also exhibits unique growth-inhibitory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, acting as an antagonist . The exact pathway is not fully deciphered . It’s also suggested that this compound may have off-target effects contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, it has been observed that this compound shows unique growth-inhibitory effects
Dosage Effects in Animal Models
In animal models, combination treatment with this compound and other drugs has shown to inhibit tumor growth more effectively than this compound alone . Detailed studies on the effects of varying dosages of this compound in animal models are currently lacking.
Metabolic Pathways
It’s known that cytochrome P450 isozymes play a role in the metabolism of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Naftopidil est synthétisé par un processus en plusieurs étapes. L'étape initiale implique la réaction du 1-naphtol avec l'épichlorhydrine en présence d'un alcalin pour former un intermédiaire époxyde. Cet intermédiaire est ensuite alkylé avec un dérivé de pipérazine pour donner du this compound .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions
Naftopidil subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.
Substitution : This compound peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine et du groupe naphtyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs α1-adrénergiques.
Biologie : this compound est étudié pour ses effets sur les processus cellulaires, y compris la régulation du cycle cellulaire et l'apoptose.
Médecine : Au-delà de son utilisation dans le traitement de l'HBP, le this compound est exploré pour ses propriétés anticancéreuses potentielles.
Mécanisme d'action
This compound exerce ses effets en bloquant sélectivement les récepteurs α1-adrénergiques, qui se trouvent dans les muscles lisses de la prostate et du col de la vessie. En inhibant ces récepteurs, this compound provoque une relaxation musculaire, ce qui améliore le flux urinaire et réduit les symptômes de l'HBP. De plus, il a été démontré que this compound se lie à la tubuline, inhibant sa polymérisation et affectant ainsi la division cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Tamsulosine : Un autre antagoniste des récepteurs α1-adrénergiques utilisé dans le traitement de l'HBP.
Silodosine : Un antagoniste sélectif des récepteurs α1-adrénergiques ayant un mécanisme d'action similaire.
Urapidil : Un antagoniste des récepteurs α1-adrénergiques utilisé pour l'hypertension et l'HBP.
Unicité de naftopidil
This compound est unique en raison de sa sélectivité plus élevée pour le sous-type de récepteur α1D-adrénergique par rapport aux autres antagonistes des récepteurs α1-adrénergiques. Cette sélectivité entraîne moins d'effets secondaires cardiovasculaires et le rend particulièrement efficace dans le traitement des symptômes du bas appareil urinaire associés à l'HBP .
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
| Record name | Naftopidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftopidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftopidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naftopidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTOPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















